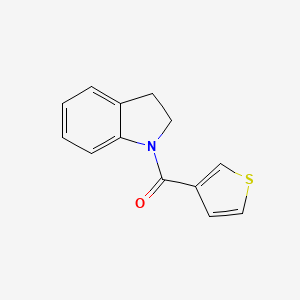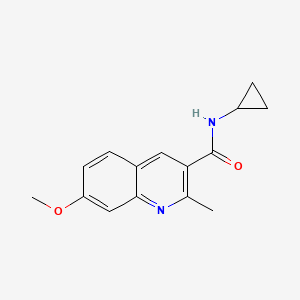![molecular formula C24H27N3O5 B7461673 2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)
2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide is a compound of interest in scientific research due to its potential as a therapeutic agent. It is commonly referred to as CPI-613 and has been studied extensively for its effects on cancer cells. In
Aplicaciones Científicas De Investigación
CPI-613 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively target cancer cells while sparing healthy cells, making it a promising alternative to traditional chemotherapy. CPI-613 has also been studied for its potential to enhance the efficacy of other cancer treatments, such as radiation therapy and immunotherapy. In addition, CPI-613 has been investigated for its potential to treat other diseases, such as Alzheimer's and Parkinson's.
Mecanismo De Acción
CPI-613 works by inhibiting enzymes involved in cellular metabolism, specifically those involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By disrupting these processes, CPI-613 induces metabolic stress in cancer cells, leading to cell death. The selective targeting of cancer cells is thought to be due to the increased reliance of cancer cells on these metabolic pathways compared to healthy cells.
Biochemical and Physiological Effects:
Studies have shown that CPI-613 induces changes in cellular metabolism, leading to decreased ATP production and increased reactive oxygen species (ROS) production. These changes ultimately lead to cell death in cancer cells. In addition, CPI-613 has been shown to induce changes in mitochondrial function, leading to the release of cytochrome c and activation of apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPI-613 is its selectivity for cancer cells, allowing for targeted treatment without causing harm to healthy cells. Another advantage is its potential to enhance the efficacy of other cancer treatments. However, there are limitations to using CPI-613 in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects. In addition, the synthesis method for CPI-613 is complex and may be difficult to replicate in smaller labs.
Direcciones Futuras
For research on CPI-613 include investigating its potential as a therapeutic agent for other diseases and understanding its mechanisms of action and potential side effects.
Métodos De Síntesis
CPI-613 is synthesized through a multi-step process involving the reaction of cyclopentylamine, diethyl malonate, and 4-methoxybenzaldehyde. The resulting compound is then reacted with hydrazine hydrate and acetic anhydride to form the final product. The synthesis method has been optimized for high yield and purity, allowing for large-scale production of CPI-613 for research purposes.
Propiedades
IUPAC Name |
2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-19-11-7-16(8-12-19)24(17-9-13-20(32-2)14-10-17)22(29)27(23(30)26-24)15-21(28)25-18-5-3-4-6-18/h7-14,18H,3-6,15H2,1-2H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCJKOLTKYSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)



![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)



